
Adenine, N,N-dimethyl-9-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenine, N,N-dimethyl-9-(trimethylsilyl)- is a derivative of adenine, a purine nucleobase that plays a crucial role in cellular processes. This compound is characterized by the presence of a trimethylsilyl group attached to the nitrogen atom at the ninth position of the adenine ring, along with two methyl groups attached to the nitrogen atom at the sixth position. The trimethylsilyl group enhances the compound’s stability and volatility, making it useful in various analytical and synthetic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Adenine, N,N-dimethyl-9-(trimethylsilyl)- typically involves the reaction of adenine with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired compound with high yield .
Industrial Production Methods
Industrial production of Adenine, N,N-dimethyl-9-(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Adenine, N,N-dimethyl-9-(trimethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield adenine derivatives.
Common Reagents and Conditions
Trimethylsilyl Chloride: Used in the initial synthesis.
Pyridine: Acts as a base in the synthesis.
Acids and Bases: Used in hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include various adenine derivatives with different functional groups replacing the trimethylsilyl group .
Wissenschaftliche Forschungsanwendungen
Adenine, N,N-dimethyl-9-(trimethylsilyl)- has several scientific research applications:
Analytical Chemistry: Used as a derivatizing agent to enhance the volatility and stability of compounds for gas chromatography and mass spectrometry analysis.
Biological Studies: Employed in studies involving nucleic acids and their interactions with other biomolecules.
Medicinal Chemistry: Investigated for its potential therapeutic applications due to its structural similarity to adenine.
Industrial Applications: Used in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of Adenine, N,N-dimethyl-9-(trimethylsilyl)- involves its interaction with nucleic acids and other biomolecules. The trimethylsilyl group enhances the compound’s ability to penetrate biological membranes and interact with molecular targets. This interaction can affect various cellular processes, including DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenine: The parent compound, which lacks the trimethylsilyl and dimethyl groups.
6-(Dimethylamino)purine: A similar compound with a dimethylamino group at the sixth position.
Trimethylsilyl Adenine Derivatives: Other derivatives with different functional groups attached to the adenine ring.
Uniqueness
Adenine, N,N-dimethyl-9-(trimethylsilyl)- is unique due to the presence of both the trimethylsilyl and dimethyl groups, which enhance its stability, volatility, and ability to interact with biological molecules. These properties make it particularly useful in analytical and synthetic applications .
Eigenschaften
CAS-Nummer |
32865-76-2 |
|---|---|
Molekularformel |
C10H17N5Si |
Molekulargewicht |
235.36 g/mol |
IUPAC-Name |
N,N-dimethyl-9-trimethylsilylpurin-6-amine |
InChI |
InChI=1S/C10H17N5Si/c1-14(2)9-8-10(12-6-11-9)15(7-13-8)16(3,4)5/h6-7H,1-5H3 |
InChI-Schlüssel |
XILWLVGCTPVKKT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC=NC2=C1N=CN2[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


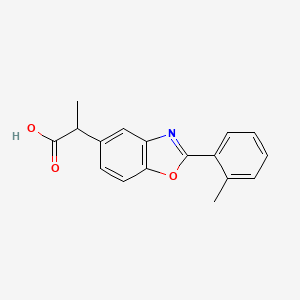
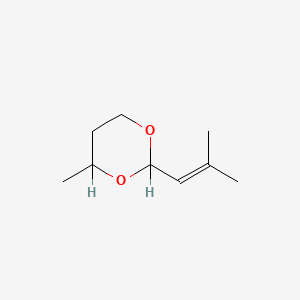
![N-{2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}-2-(4-trifluoromethylphenyl)acetamide](/img/structure/B13954965.png)
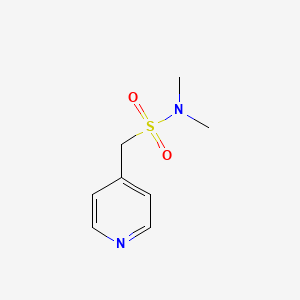

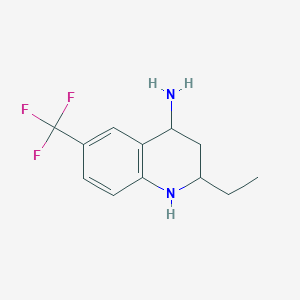



![6H-[1,3]oxazolo[3,4-a]pyrimidine](/img/structure/B13955017.png)
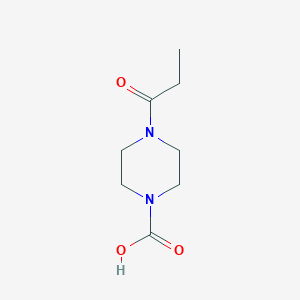
![3-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13955022.png)
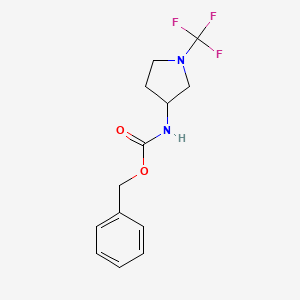
![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13955033.png)
